molecular formula C11H17F4NO3 B8099611 Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B8099611
M. Wt: 287.25 g/mol
InChI Key: DRZJZPGHAVOPRK-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a fluorinated organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting with the construction of the piperidine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The fluorine atom can be reduced to form a hydrogen atom.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Formation of ketones or aldehydes.

  • Reduction: Formation of hydroxylated derivatives.

  • Substitution: Formation of various substituted piperidines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: The compound's biological applications include its use as a probe in biochemical studies to investigate enzyme activities and metabolic pathways. Its fluorine atom can enhance the sensitivity of fluorescence-based assays.

Medicine: In the medical field, this compound can serve as a precursor for the synthesis of drugs targeting various diseases. Its structural features may improve the pharmacokinetic properties of therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can be leveraged to develop advanced materials with enhanced performance.

Mechanism of Action

The mechanism by which tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can form hydrogen bonds with biological targets.

Comparison with Similar Compounds

  • Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Lacks the fluorine atom at the 3-position.

  • Tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: Contains an additional fluorine atom compared to the above compound.

  • Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: Contains an amino group instead of a hydroxyl group.

Uniqueness: The presence of the fluorine atom at the 3-position in this compound enhances its chemical reactivity and biological activity compared to similar compounds. This fluorine atom can improve the compound's metabolic stability and binding affinity, making it a valuable candidate for various applications.

Properties

IUPAC Name

tert-butyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F4NO3/c1-9(2,3)19-8(17)16-5-4-10(18,7(12)6-16)11(13,14)15/h7,18H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZJZPGHAVOPRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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